molecular formula C12H9Cl2NO B2579077 1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde CAS No. 669737-86-4

1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2579077
CAS No.: 669737-86-4
M. Wt: 254.11
InChI Key: QOSWNYKGKHEXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 2,4-dichlorobenzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-methanol.

    Substitution: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-amine derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound may exert its effects by binding to specific molecular targets, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of a pyrrole ring with a dichlorobenzyl group and an aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWNYKGKHEXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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